3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Beschreibung
The compound 3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine (Molecular Formula: C₂₃H₂₂N₄OS; Molecular Weight: 402.52 g/mol) features a pyridazine core substituted with a 4-methylphenyl group at position 6 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is further substituted with a 4-ethylphenyl group.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-3-16-6-10-18(11-7-16)22-23-20(27-26-22)14-28-21-13-12-19(24-25-21)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXSWPWTPDUASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and oxadiazole groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is explored for use in materials science, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The oxadiazole and pyridazine rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations
The target compound belongs to a family of pyridazine derivatives functionalized with oxadiazole and sulfanyl groups. Below is a comparative analysis of its structural and physicochemical properties against similar compounds (Table 1):
Table 1: Structural and Molecular Comparison of Pyridazine-Oxadiazole Derivatives
Substituent Impact on Properties
- Lipophilicity : The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the trifluoromethyl group in ’s compound enhances both lipophilicity and metabolic stability due to fluorine’s electronegativity .
- Synthetic Feasibility : Compounds with simpler substituents (e.g., methyl or ethyl) typically achieve higher yields (e.g., 72% for ’s Compound 46) compared to those with bulky groups (e.g., 30% yield for Compound 50 in ) .
Biologische Aktivität
The compound 3-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine represents a novel structure with potential biological applications. Its unique combination of oxadiazole and pyridazine moieties suggests interesting pharmacological properties that merit detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C19H20N4OS
- Molecular Weight : 348.45 g/mol
- CAS Number : Not yet assigned in the literature.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles and pyridazines exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section summarizes the findings related to the biological activity of the compound .
Antimicrobial Activity
A study on related oxadiazole compounds revealed significant antimicrobial properties. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
The presence of the oxadiazole ring in these compounds is crucial for their antimicrobial efficacy, likely due to its ability to interfere with microbial cell wall synthesis or function.
Anticancer Potential
Oxadiazole derivatives have been investigated for their anticancer properties. For example, compounds containing oxadiazole rings exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3a | 24.74 | MCF-7 |
| Doxorubicin | 1.62 | MCF-7 |
This suggests that the compound may also possess similar anticancer activity, warranting further investigation into its mechanisms of action and efficacy.
Anti-inflammatory Activity
Research has shown that certain oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . Compounds with a similar structure to our target compound have demonstrated IC50 values indicating effective inhibition of these enzymes, which are critical in the inflammatory response.
Case Studies
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly affected their antimicrobial and anticancer activities .
- Mechanistic Studies : Further studies focused on understanding the mechanism by which these compounds exert their effects. For instance, some derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature and pH : Elevated temperatures (e.g., 80–100°C) and neutral to slightly acidic pH (6–7) enhance intermediate stability, as observed in oxadiazole ring formation steps .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates, reducing side reactions .
- Monitoring Techniques : Thin-layer chromatography (TLC) at 30-minute intervals tracks reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity of intermediates .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing sulfanyl and oxadiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for halogenated derivatives .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase HPLC with photodiode array detection, using acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?
Methodological Answer:
Contradictions arise from variable reaction conditions:
- Controlled Kinetic Studies : Perform time-resolved experiments to identify transient intermediates (e.g., sulfoxides during oxidation) using stopped-flow NMR .
- Computational Modeling : Density functional theory (DFT) predicts thermodynamic favorability of pathways (e.g., sulfone formation at ΔG < -10 kcal/mol) .
- Cross-Validation : Replicate conflicting studies under standardized conditions (solvent, catalyst loading) to isolate contributing factors .
Advanced: What experimental designs are recommended for probing structure-activity relationships (SAR) in biological assays?
Methodological Answer:
Systematic SAR strategies include:
- Fragment Replacement : Synthesize derivatives with modified substituents (e.g., replacing 4-ethylphenyl with 4-fluorophenyl) to assess electronic effects on target binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) to enzymes like COX-2 or kinases, correlating thermodynamic parameters (ΔH, ΔS) with substituent hydrophobicity .
- 3D-QSAR Models : Use comparative molecular field analysis (CoMFA) to map steric/electrostatic requirements for anticancer activity .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
Stability protocols involve:
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
- Light Sensitivity Tests : UV-visible spectroscopy (200–800 nm) identifies photolytic decomposition, requiring amber glass storage if λmax < 400 nm .
- pH-Dependent Stability : Incubate in buffers (pH 1–13) for 24 hours; NMR detects hydrolytic cleavage of sulfanyl or oxadiazole groups .
Advanced: What mechanistic hypotheses explain the compound’s potential anticancer activity, and how can they be tested?
Methodological Answer:
Proposed mechanisms and validation methods:
- Topoisomerase Inhibition : Gel electrophoresis assays quantify DNA relaxation inhibition (IC50) using supercoiled plasmid DNA .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining measures caspase-3 activation in treated cell lines (e.g., MCF-7) .
- ROS Generation : Fluorescent probes (DCFH-DA) detect intracellular reactive oxygen species (ROS) levels post-treatment .
Basic: What statistical methods are appropriate for optimizing reaction conditions in synthetic workflows?
Methodological Answer:
Design of Experiments (DoE) minimizes trial-and-error:
- Factorial Designs : 2k factorial arrays test variables (temperature, catalyst loading) to identify significant yield predictors .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., solvent polarity vs. reaction rate) .
- ANOVA Analysis : Determines p-values (<0.05) for parameter significance, prioritizing optimization steps .
Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?
Methodological Answer:
Troubleshooting steps include:
- Dynamic NMR (DNMR) : Detect conformational exchange (e.g., rotamers) causing peak broadening at variable temperatures .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous assignments by correlating 1H-13C coupling pathways .
- X-ray Crystallography : Resolve absolute configuration if crystalline; compare experimental/theoretical NOE patterns .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Risk mitigation strategies:
- Hazard Assessment : SDS review for acute toxicity (e.g., LD50 in rodents) and dermal irritation potential .
- Engineering Controls : Use fume hoods during synthesis to limit inhalation exposure to volatile intermediates .
- Waste Management : Neutralize reaction quench solutions (e.g., NaHCO3 for acidic byproducts) before disposal .
Advanced: What computational tools can predict the compound’s pharmacokinetic properties for drug development?
Methodological Answer:
In silico ADMET profiling:
- Molecular Dynamics (MD) Simulations : Estimate blood-brain barrier permeability (logBB) via free energy calculations .
- CYP450 Inhibition : SwissADME predicts metabolism by cytochrome isoforms (e.g., CYP3A4) using substrate similarity .
- Permeability Glycoprotein (P-gp) Binding : Docking studies with PDB structures (e.g., 6QEX) assess efflux pump interactions .
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